2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: is a synthetic compound with an intriguing molecular structure. It belongs to the class of phenoxy acetamides and has gained attention due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Hydrolysis: Compound (10) undergoes hydrolysis to form the corresponding phenoxy acid (11).
Coupling Reaction: The phenoxy acid (11) reacts with 2-amino-4-(4-bromophenyl)thiazole (12) to yield the desired compound (13).
Industrial Production:: Industrial production methods may vary, but the synthetic route described above provides a foundation for large-scale production.
Chemical Reactions Analysis
Reactions::
Hydrolysis: Compound (10) converts to the phenoxy acid (11) via hydrolysis.
Coupling Reaction: The coupling reaction between (11) and 2-amino-4-(4-bromophenyl)thiazole (12) leads to compound (13).
Hydrolysis: Thionyl chloride and triethylamine are commonly used reagents.
Coupling Reaction: Dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) are employed.
Scientific Research Applications
This compound has been explored in various scientific fields:
Chemistry: Its unique structure makes it an interesting target for further chemical investigations.
Biology: Researchers study its interactions with biological molecules.
Medicine: Potential therapeutic applications are being explored.
Industry: Its industrial applications may include materials science or drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound mentioned in the literature, its uniqueness lies in the combination of phenoxy and thiadiazole moieties. Further comparative studies are needed to fully understand its distinct properties.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-14(15-8-4-2-5-9-15)12-18-21-22-19(25-18)20-17(23)13-24-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22,23) |
InChI Key |
OHHWCRWZGSBORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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